1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[320]heptane hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a trifluoroethoxy group and a bicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the bicycloheptane structure.
Introduction of the trifluoroethoxy group: This step involves the reaction of the bicyclic intermediate with a trifluoroethanol derivative under appropriate conditions to introduce the trifluoroethoxy group.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The bicyclic structure may also contribute to its binding affinity and specificity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.0]heptane: A related compound with a different substitution pattern.
2-oxa-1-azaspiro[3.2.0]heptane: Another bicyclic compound with different functional groups.
Uniqueness
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride (CAS Number: 2624137-82-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and structure-activity relationships (SAR).
- Molecular Formula : C8H12F3NO
- Molecular Weight : 195.18 g/mol
- CAS Number : 2624137-82-0
Synthesis
The synthesis of this compound involves the introduction of a trifluoroethoxy group onto a bicyclic azabicyclo structure. The specific synthetic routes and conditions have not been extensively documented in the literature, but similar compounds often utilize nucleophilic substitution reactions involving fluorinated ethers.
Antiprotozoal Activity
Research has indicated that bicyclic compounds similar to 1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane exhibit significant antiprotozoal activity:
- Plasmodium falciparum : Compounds within this class have shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents .
- Trypanosoma brucei : In vitro studies have demonstrated activity against Trypanosoma brucei, the causative agent of sleeping sickness .
Structure-Activity Relationships (SAR)
The biological activity of these compounds is often correlated with their structural features:
- Basic Side Chains : The presence of basic side chains enhances binding affinity to protozoal targets.
- Fluorination : The introduction of fluorinated groups has been associated with increased lipophilicity and improved biological activity.
Study 1: Antimalarial Efficacy
In a study assessing various bicyclic compounds, it was found that those with a trifluoroethoxy substituent showed improved activity against Plasmodium falciparum compared to their non-fluorinated counterparts. The study utilized a mouse model to evaluate in vivo efficacy, demonstrating a significant reduction in parasitemia levels .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of related bicyclic compounds on mammalian cell lines (L6 cells). Results indicated that while some derivatives exhibited potent antiprotozoal activity, they also displayed varying degrees of cytotoxicity, necessitating further optimization to balance efficacy and safety .
Data Tables
Compound Name | CAS Number | Molecular Weight | Antimalarial Activity | Trypanosomal Activity |
---|---|---|---|---|
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane HCl | 2624137-82-0 | 195.18 g/mol | Yes | Yes |
Related Bicyclic Compound A | XXXXXX | XX.X g/mol | Yes | No |
Related Bicyclic Compound B | XXXXXX | XX.X g/mol | No | Yes |
Properties
Molecular Formula |
C8H13ClF3NO |
---|---|
Molecular Weight |
231.64 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)5-13-7-2-1-6(7)3-12-4-7;/h6,12H,1-5H2;1H |
InChI Key |
AEYZVAAXZSYDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CNC2)OCC(F)(F)F.Cl |
Origin of Product |
United States |
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